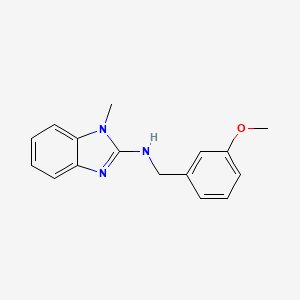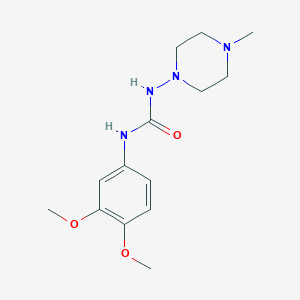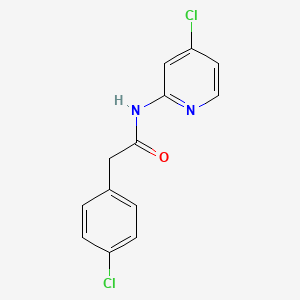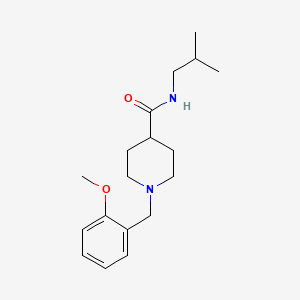
N-(3-methoxybenzyl)-1-methyl-1H-benzimidazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-methoxybenzyl)-1-methyl-1H-benzimidazol-2-amine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a benzimidazole derivative that has been synthesized using various methods and has shown promising results in biochemical and physiological studies.
作用机制
The mechanism of action of N-(3-methoxybenzyl)-1-methyl-1H-benzimidazol-2-amine is not fully understood. However, it has been proposed that the compound exerts its effects by targeting various cellular pathways such as the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. It has also been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in inflammatory processes.
Biochemical and Physiological Effects:
N-(3-methoxybenzyl)-1-methyl-1H-benzimidazol-2-amine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). Additionally, it has been shown to have antioxidant and anti-microbial properties.
实验室实验的优点和局限性
One of the major advantages of N-(3-methoxybenzyl)-1-methyl-1H-benzimidazol-2-amine is its potential therapeutic applications in various diseases. It has also been shown to have low toxicity and good bioavailability, which makes it a potential candidate for drug development. However, one of the limitations of using this compound in lab experiments is its high cost and limited availability.
未来方向
There are several future directions for the research on N-(3-methoxybenzyl)-1-methyl-1H-benzimidazol-2-amine. One of the major areas of research is the development of novel derivatives with improved therapeutic properties. Additionally, further studies are needed to understand the mechanism of action of the compound and its effects on various cellular pathways. Furthermore, studies are needed to investigate the potential use of the compound in combination with other drugs for the treatment of various diseases.
合成方法
The synthesis of N-(3-methoxybenzyl)-1-methyl-1H-benzimidazol-2-amine has been reported using various methods. One of the most commonly used methods involves the reaction of 3-methoxybenzylamine with 1-methyl-1H-benzimidazole-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under reflux conditions in a suitable solvent such as dichloromethane or dimethylformamide (DMF) to yield the desired product.
科学研究应用
N-(3-methoxybenzyl)-1-methyl-1H-benzimidazol-2-amine has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research is cancer therapy, where it has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been studied for its anti-inflammatory, antioxidant, and anti-microbial properties, which make it a potential candidate for the treatment of various inflammatory and infectious diseases.
属性
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-1-methylbenzimidazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c1-19-15-9-4-3-8-14(15)18-16(19)17-11-12-6-5-7-13(10-12)20-2/h3-10H,11H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXIBYJTZORXMHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1NCC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxybenzyl)-1-methyl-1H-benzimidazol-2-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(aminocarbonyl)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B5767079.png)
![N-(2-methoxyphenyl)-2-(propionylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5767081.png)

![N-[4-(diethylamino)-2-methylphenyl]-2,6-dimethoxybenzamide](/img/structure/B5767094.png)
![N-phenyl-N'-1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-ylthiourea](/img/structure/B5767101.png)
![1,1'-[1,4-phenylenebis(thioxomethylene)]dipiperidine](/img/structure/B5767112.png)
![N-(4-acetylphenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5767124.png)


![N-[4-(acetylamino)phenyl]-1-(2-chloro-5-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5767166.png)
![2-{[6-(acetylamino)-1,3-benzothiazol-2-yl]thio}-N-(tert-butyl)acetamide](/img/structure/B5767173.png)


